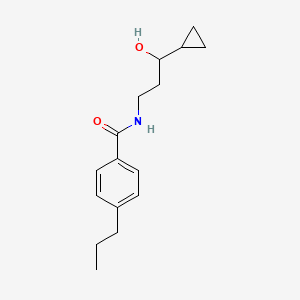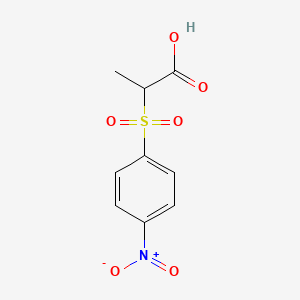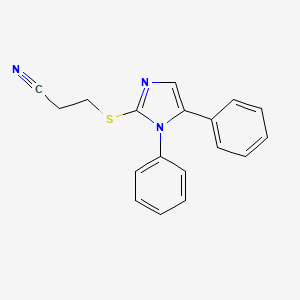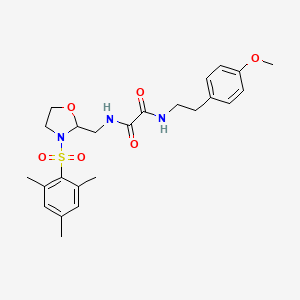
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C24H31N3O6S and its molecular weight is 489.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Properties
Oxazolidinones, a class to which N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide belongs, have demonstrated significant antibacterial properties. For instance, studies have shown that various oxazolidinone analogs, like U-100592 and U-100766, exhibit notable in vitro antibacterial activities against a range of clinically important human pathogens (Zurenko et al., 1996). This includes effectiveness against methicillin-resistant Staphylococcus aureus and Enterococcus species.
Aldose Reductase Inhibitors
Another area of research involving this class of compounds is their role as aldose reductase inhibitors. This has potential applications in the treatment of diabetic complications. In particular, methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, related to oxazolidinones, have been evaluated for their inhibitory potency against aldose reductase, showing significant potential in this field (Ali et al., 2012).
Potential in Epilepsy Treatment
Research into oxazolidin-2-one derivatives, closely related to the compound , has explored their use in treating epilepsy. For example, a study on the demethylation product of trimethadione, a N-methylated derivative of 2,4-oxazolidinedione, has been undertaken to assess its effectiveness in controlling petit mal epilepsy (Chamberlin et al., 1965).
Reduction of Monoamine Oxidase A Activity
Some oxazolidinone derivatives, including those with a 1,2,3-triazole substitution, have been identified for their reduced activity against monoamine oxidase A (MAO-A), which is an undesirable side effect in many oxazolidinones. This research is crucial for developing safer oxazolidinone-based antibacterials (Reck et al., 2005).
Novel Synthesis Approaches
Innovative methods for synthesizing functionalized oxazolidinones from chiral aziridines have been developed. These methods facilitate the creation of enantiomerically pure oxazolidinone derivatives, expanding the potential applications of these compounds in various fields, including pharmaceuticals (Park et al., 2003).
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6S/c1-16-13-17(2)22(18(3)14-16)34(30,31)27-11-12-33-21(27)15-26-24(29)23(28)25-10-9-19-5-7-20(32-4)8-6-19/h5-8,13-14,21H,9-12,15H2,1-4H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIWPUQSCUKPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
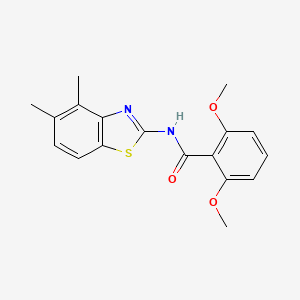
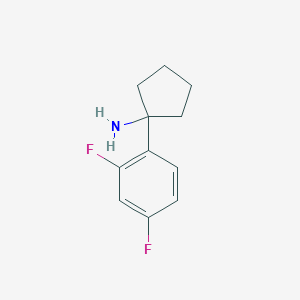
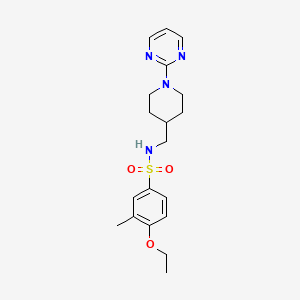


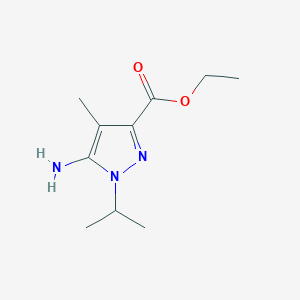

![2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3007582.png)
![3-(3-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007583.png)
![2-(4-fluorobenzenesulfonyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B3007585.png)
![N-(3-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3007586.png)
